3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The cyclopentylamino and 4-methoxybenzyl groups would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, benzyl, and methoxy groups, all of which can participate in various chemical reactions. For example, the amine group might undergo reactions like alkylation, acylation, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and methoxy groups might increase its solubility in polar solvents. The aromaticity from the benzyl and triazine groups might contribute to its stability .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis and Structure Elucidation of Novel Fused 1,2,4-Triazine Derivatives : Novel fused 1,2,4-triazine derivatives were synthesized and their structures confirmed by various spectroscopic methods. These compounds showed promising inhibitory effects toward CPY1A1 activity, indicating potential as anticancer drugs (El Massry et al., 2012).
Synthesis of 3-Hydroxy-6-Oxo[1,2,4]Triazin-1-yl Alaninamides : A new class of cyclic dipeptidyl ureas was synthesized, representing a novel class of pseudopeptidic [1,2,4]triazines composed of different amino acids, which could have applications in drug development and biochemistry (Sañudo et al., 2006).
Antimicrobial Activities of 1,2,4-Triazole Derivatives : New derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines showed good or moderate antimicrobial activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science Applications
A Practical Method for p-Methoxybenzylation of Hydroxy Groups : The development of a new p-methoxybenzylating reagent and its practical applications for synthesizing p-methoxybenzyl ethers highlights its usefulness in organic synthesis and potentially in material science for modifying hydroxyl-containing compounds (Yamada et al., 2013).
Synthesis and Biological Evaluation of Triazole Derivatives as Anticancer Agents : The preparation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening against a panel of cancer cell lines revealed some compounds with potential anticancer activity, emphasizing the role of such derivatives in developing new therapeutic agents (Bekircan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy and reducing side effects. If it’s a chemical reagent, research could focus on finding new reactions it can participate in or improving its synthesis .
Properties
IUPAC Name |
3-(cyclopentylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-13-8-6-11(7-9-13)10-14-15(21)18-16(20-19-14)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYJQTDOZJEOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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